Octahydrobenzopyran-3-one

Vue d'ensemble

Description

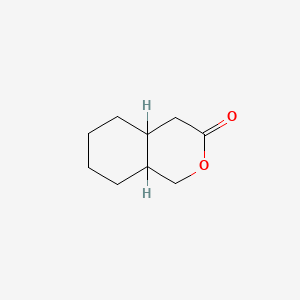

(2-Hydroxymethyl-cyclohexyl)-acetic acid lactone is a benzopyran.

Applications De Recherche Scientifique

Cancer Therapy Applications :

- Novel spirohydantoin compounds, related to Octahydrobenzopyran-3-one, demonstrated anticancer properties by inducing apoptosis in leukemia cells, suggesting potential use in leukemia therapy (Kavitha et al., 2009).

Material Science and Industry :

- Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX), a derivative, is widely used in national defense industries. Research on HMX's thermal decomposition properties via differential scanning calorimetry (DSC) aimed to establish a reaction kinetic model (Lin et al., 2010).

Pharmaceutical Research :

- The human organic cation transporter 3 (OCT3) was found to mediate the transport of various antiarrhythmic drugs. This implies a role for OCT3 in the distribution and elimination of these drugs, highlighting the importance of understanding transport mechanisms (Hasannejad et al., 2004).

Synthesis of Complex Molecules :

- Octahydrobenzo[b]indeno[1,2,3-de][1,8] naphthyridine derivatives were synthesized via a four-component domino reaction under microwave irradiation, demonstrating the compound's utility in complex molecular constructions (Cao et al., 2013).

Neuroscience Research :

- A class of octahydrobenzo[f]quinolines was identified as dopamine D₃-selective full agonists, offering insights for neuroscience research and potential therapeutic applications (Clark et al., 2012).

Biological Research and Proteomics :

- Zwitterionic detergents, including derivatives of octahydrobenzopyran, improved the solubilization of integral membrane proteins for proteomics studies, enhancing the understanding of protein interactions (Henningsen et al., 2002).

Hormonal Research :

- Octahydrobenzopyran derivatives were studied as selective inhibitors of human enzyme 5 alpha-reductase type 1, offering insights into non-steroidal approaches to hormonal regulation (Guarna et al., 2001).

Estrogen Receptor Modulation :

- A chromene-derived bisbenzopyran, a novel selective estrogen receptor modulator (SERM), was found to alleviate symptoms like hot flushes and increase vaginal fluidity in rats, highlighting potential applications in gynecological health (Jain et al., 2006).

Antimicrobial Research :

- Octahedral polypyridyl ruthenium(II) complexes, including derivatives of octahydrobenzopyran, demonstrated significant antimicrobial activities. This indicates potential applications in combating bacterial and fungal infections (Yang et al., 2018).

Antiviral Research :

- Octyl gallate, a derivative, showed marked antiviral effects against both DNA and RNA viruses, suggesting its potential as a broad-spectrum antiviral agent (Uozaki et al., 2007).

Propriétés

Numéro CAS |

21962-62-9 |

|---|---|

Nom du produit |

Octahydrobenzopyran-3-one |

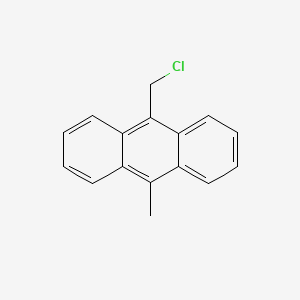

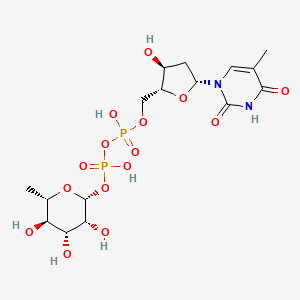

Formule moléculaire |

C9H14O2 |

Poids moléculaire |

154.21 g/mol |

Nom IUPAC |

1,4,4a,5,6,7,8,8a-octahydroisochromen-3-one |

InChI |

InChI=1S/C9H14O2/c10-9-5-7-3-1-2-4-8(7)6-11-9/h7-8H,1-6H2 |

Clé InChI |

AYMWCZFEDLLHMI-UHFFFAOYSA-N |

SMILES |

C1CCC2COC(=O)CC2C1 |

SMILES canonique |

C1CCC2COC(=O)CC2C1 |

Autres numéros CAS |

21962-62-9 |

Synonymes |

(2-hydroxymethylcyclohexyl)acetic acid lactone CIC-4 |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.